molecular formula C8H6BrClO2 B8414789 2-(5-Bromo-2-chlorophenoxy)acetaldehyde

2-(5-Bromo-2-chlorophenoxy)acetaldehyde

Cat. No.: B8414789
M. Wt: 249.49 g/mol
InChI Key: MRRVBEDKTDLWSE-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-chlorophenoxy)acetaldehyde is a halogenated aromatic acetaldehyde derivative characterized by a bromine atom at the 5-position and a chlorine atom at the 2-position of the phenyl ring. The electron-withdrawing nature of bromine and chlorine substituents likely influences its reactivity, stability, and physical properties, such as boiling points and chromatographic behavior .

Properties

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

IUPAC Name

2-(5-bromo-2-chlorophenoxy)acetaldehyde

InChI

InChI=1S/C8H6BrClO2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-3,5H,4H2

InChI Key

MRRVBEDKTDLWSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)OCC=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Halogen Position and Type

The position and type of halogen substituents significantly impact the properties of aromatic acetaldehydes. Key analogs include:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
2-(5-Bromo-2-chlorophenoxy)acetaldehyde C₈H₆BrClO₂ 5-Br, 2-Cl (phenoxy) ~247.5 (estimated) Limited data; inferred stability/reactivity from halogen effects
2-(2-Chlorophenyl)acetaldehyde C₈H₇ClO 2-Cl (phenyl) 154.59 Boiling point: ~215°C; GC retention time influenced by ortho-substituent
2-(3-Chlorophenyl)acetaldehyde C₈H₇ClO 3-Cl (phenyl) 154.59 Boiling point: ~220°C; longer GC retention than ortho-isomer
2-(4-Chlorophenyl)acetaldehyde C₈H₇ClO 4-Cl (phenyl) 154.59 Boiling point: ~225°C; para-substituent enhances thermal stability
2-(5-Bromo-2-methoxyphenyl)acetaldehyde C₉H₉BrO₂ 5-Br, 2-OCH₃ (phenyl) 229.07 XLogP3: 2; methoxy group increases hydrophobicity

Key Observations :

  • Halogen Position : Ortho-substituents (e.g., 2-Cl) reduce boiling points compared to meta- or para-substituted analogs due to steric hindrance and reduced molecular symmetry .
  • Substituent Type : Methoxy groups (as in 2-(5-Bromo-2-methoxyphenyl)acetaldehyde) increase hydrophobicity (XLogP3 = 2) compared to halogenated derivatives, which may affect solubility and biological interactions .
Physical and Chemical Properties
  • Boiling Points : Chlorine position directly correlates with boiling points in chlorophenyl acetaldehydes (ortho < meta < para). For example, 2-(4-chlorophenyl)acetaldehyde has a boiling point ~10°C higher than its ortho-isomer .
  • Chromatographic Behavior : Gas chromatography (GC) retention times vary with substituent position. Ortho-substituted compounds (e.g., 2-chlorophenyl) elute earlier than para-substituted analogs due to reduced polarity .
  • Fragmentation Patterns : Mass spectrometry (MS) of halogenated acetaldehydes shows characteristic fragmentation, such as loss of halogen atoms (e.g., m/z 152 for bromine-containing derivatives) .

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